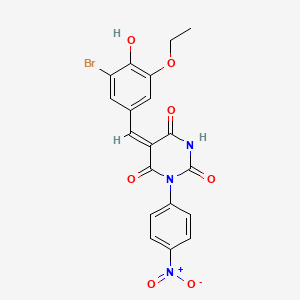![molecular formula C18H23N5O B5303578 N-(2-phenylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5303578.png)
N-(2-phenylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to a class of molecules that often exhibit significant pharmacological activities. It's a part of various researches focusing on exploring its potential applications.
Synthesis Analysis
- The synthesis of such compounds typically involves multiple steps, including the use of specific reagents and catalysts. The exact method depends on the desired chemical properties and purity requirements.
Molecular Structure Analysis
- The molecular structure of this compound features a piperazine ring linked to a pyrimidinyl group, and an acetamide moiety. This structure is crucial for its biological activity and interactions with other molecules.
Chemical Reactions and Properties
- Compounds like this often participate in chemical reactions that are essential for their biological activity. These reactions may include interactions with enzymes, receptors, or other cellular components.
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and stability, are key for determining the compound's suitability for various applications and its behavior in different environments.
Chemical Properties Analysis
- The chemical properties, including reactivity, pharmacokinetics, and toxicity, are critical for assessing the compound's potential as a therapeutic agent or in other applications.
References
- Shibuya, K., et al. (2018). Journal of medicinal chemistry. Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604].
- Rezvani, A., et al. (2007). Alcoholism, clinical and experimental research. Effects of atypical anxiolytic N-phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide (JNJ-5234801).
- Śladowska, H., et al. (1996). Acta poloniae pharmaceutica. Investigations on the synthesis and properties of some N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides.
properties
IUPAC Name |
N-(2-phenylethyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-17(19-10-7-16-5-2-1-3-6-16)15-22-11-13-23(14-12-22)18-20-8-4-9-21-18/h1-6,8-9H,7,10-15H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXLTXABCFSRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-5-nitro-4,6-pyrimidinediol](/img/structure/B5303506.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-pyrazin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303507.png)
![N-{2-[(4-iodobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5303513.png)
![3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile](/img/structure/B5303519.png)
![(1S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one dihydrochloride](/img/structure/B5303522.png)

![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303529.png)


![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5303564.png)
![1-[1-({6-[butyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5303568.png)
![allyl 2-[3-benzoyl-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5303572.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5303584.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-propyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5303601.png)